molecular formula C22H21N5O4S2 B2496671 2-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 953928-05-7

2-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B2496671
CAS RN: 953928-05-7
M. Wt: 483.56
InChI Key: NODWGZQKMZIMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

A study on the novel orexin 1 and 2 receptor antagonist, SB-649868, highlights the metabolism and disposition of compounds in humans, showing extensive metabolism and elimination mainly via feces, with insights into the principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011). This study provides a framework for understanding how similar compounds might be metabolized and cleared in the human body.

Pharmacokinetics

The pharmacokinetics of mirabegron, a β3-adrenoceptor agonist, were characterized in humans to understand its absorption, metabolism, and excretion following oral administration. The study found that mirabegron is rapidly absorbed and primarily excreted as unchanged form in feces, with metabolites identified in urine and plasma (Takusagawa et al., 2012). Such pharmacokinetic profiles are crucial for developing therapeutic agents with optimal efficacy and safety.

Bioavailability Studies

Comparative bioavailability studies, like the one conducted for two formulations of Cefixime, an antibiotic, in healthy male volunteers, shed light on the importance of assessing how different formulations of a compound affect its absorption and overall bioavailability in the human body. This research provides essential data for ensuring that therapeutic compounds are delivered in an effective form (Zakeri-milani et al., 2008).

Novel Therapeutic Effects

Research on novel compounds often explores their potential therapeutic effects, as seen in the study of benzo[d]thiazol derivatives for their antidepressant and anticonvulsant effects. This study illustrates the process of discovering and characterizing new compounds with potential therapeutic applications (Qing‐Hao Jin et al., 2019).

properties

IUPAC Name

2-[[2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-13(28)24-14-5-4-6-15(9-14)25-20(30)12-33-22-26-16(11-32-22)10-19(29)27-18-8-3-2-7-17(18)21(23)31/h2-9,11H,10,12H2,1H3,(H2,23,31)(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWGZQKMZIMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.